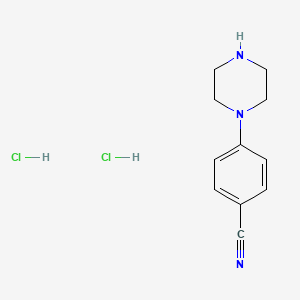

4-(Piperazin-1-yl)benzonitriledihydrochloride

Description

BenchChem offers high-quality 4-(Piperazin-1-yl)benzonitriledihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)benzonitriledihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15Cl2N3 |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

4-piperazin-1-ylbenzonitrile;dihydrochloride |

InChI |

InChI=1S/C11H13N3.2ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2;2*1H |

InChI Key |

KAPUIUNWSTYOAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C#N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-(Piperazin-1-yl)benzonitrile dihydrochloride chemical structure and properties

An In-depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile Dihydrochloride: A Core Scaffold in Modern Drug Discovery

Introduction

4-(Piperazin-1-yl)benzonitrile and its dihydrochloride salt are versatile chemical entities that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique structural amalgamation of a piperazine ring, a well-established pharmacophore, with a benzonitrile moiety provides a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] The piperazine ring offers low toxicity and the ability to form multiple hydrogen bonds, while the benzonitrile group serves as a crucial site for molecular interactions or further chemical modification.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, applications, and safety considerations of 4-(Piperazin-1-yl)benzonitrile dihydrochloride, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental characteristics is paramount for its effective application in research and development.

Chemical Structure

The molecule consists of a piperazine ring attached to a benzene ring at position 4, with a nitrile group (-C≡N) at position 1 of the benzene ring.[2] The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

Caption: General workflow for the synthesis of 4-(Piperazin-1-yl)benzonitrile and its dihydrochloride salt.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. [4][5]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [4]* Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the nitrile (C≡N) stretch and N-H stretches of the piperazine ring. [5]

Applications in Drug Discovery and Medicinal Chemistry

The 4-(piperazin-1-yl)benzonitrile scaffold is a cornerstone in the design of numerous biologically active molecules. Its derivatives have shown promise across a wide range of therapeutic areas. [6]

A Privileged Scaffold

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry because it can interact with multiple biological targets and improve the pharmacokinetic properties of a drug candidate. [3][7][8]It is frequently incorporated into centrally acting agents due to its ability to cross the blood-brain barrier. The benzonitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups, providing a handle for structure-activity relationship (SAR) studies.

Therapeutic Targets and Indications

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are integral to the development of antipsychotic, antidepressant, and anxiolytic drugs. [6][7]The scaffold's ability to modulate neurotransmitter systems, such as serotonin and dopamine receptors, makes it a key component in compounds aimed at treating conditions like anxiety and depression. [1][9]

-

Anticancer Agents: The molecular hybridization of piperazine-containing structures with other pharmacophores, like quinoline, has led to the development of potent antiproliferative agents. [10]These hybrid molecules can target key oncogenic proteins involved in cancer progression. [10]

-

Antiviral Activity (HCV): Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as highly effective inhibitors of the Hepatitis C Virus (HCV). [11]These compounds have been shown to block the virus's entry into host cells, presenting a novel mechanism of action compared to many existing direct-acting antivirals. [11][12]

Caption: Key therapeutic applications derived from the 4-(Piperazin-1-yl)benzonitrile scaffold.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

4-(Piperazin-1-yl)benzonitrile is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [13]* Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [13]* Flammability: Flammable solid. [13]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably within a fume hood. [14][15]Ensure eyewash stations and safety showers are readily accessible. [16]* Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [14] * Skin Protection: Handle with chemical-impermeable gloves. Wear a lab coat or other protective clothing to prevent skin exposure. [14][16] * Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator. [14][16]* General Hygiene: Do not eat, drink, or smoke when using this product. [13][14]Wash hands thoroughly after handling and before breaks. [13]

-

Storage and Incompatibilities

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [13][14]Keep away from heat, sparks, and open flames. [13][16]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [13][16]

Exemplary Experimental Protocol: Synthesis

Objective: To synthesize 4-(Piperazin-1-yl)benzonitrile via nucleophilic aromatic substitution.

Materials:

-

1-(Piperidin-4-yl)piperidine (1 equivalent)

-

4-Fluorobenzonitrile (1 equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 1-(piperidin-4-yl)piperidine in DMSO, add 4-fluorobenzonitrile. [17]2. Heat the reaction mixture to reflux and maintain for 3 hours. [17]Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add deionized water (approx. 50 mL) to the reaction mixture. [17]5. Extract the aqueous mixture with dichloromethane (3 x 50 mL). [17]6. Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [17]8. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol) to obtain the final product as a crystalline solid. [17]

Conclusion

4-(Piperazin-1-yl)benzonitrile dihydrochloride is a fundamentally important building block in modern pharmaceutical research. Its robust synthesis, combined with the favorable pharmacological properties imparted by the piperazine and benzonitrile moieties, has established it as a versatile scaffold for developing novel therapeutics. Its demonstrated utility in generating compounds with potent activity against CNS disorders, cancer, and viral infections underscores its continued relevance. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthetic routes, and biological potential is essential for leveraging this scaffold to its fullest extent in the pursuit of new and effective medicines.

References

- Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.

- Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.

- Lupo, G., et al. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA.

- ECHEMI. (n.d.). 4-(1-Piperazinyl)benzonitrile SDS, 68104-63-2 Safety Data Sheets.

- Sigma-Aldrich. (2026, January 13). Safety Data Sheet: Benzonitrile.

- Gregory, K.J., et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Spectrum Chemical. (2007, May 10). Material Safety Data Sheet: Piperazine Dihydrochloride.

- Chem-Impex. (n.d.). 4-(1-Piperazinyl)benzonitrile.

- BLD Pharm. (n.d.). 68104-63-2|4-(Piperazin-1-yl)benzonitrile.

- BOC Sciences. (n.d.). 4-(PIPERAZIN-1-YL)BENZONITRILE HYDROCHLORIDE | CAS 116290-72-3.

- CymitQuimica. (n.d.). CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile.

- MedChemExpress. (n.d.). Search Results for Benzonitrile derivatives.

- PureSynth. (n.d.). 4-(1-Piperazinyl)Benzonitrile 98.0%(GC).

- Zhang, L., et al. (2022, January 20). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors.

- Sigma-Aldrich. (n.d.). 4-(4-Acetyl-1-piperazinyl)benzonitrile | 186650-90-8.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733995, 4-(Piperazin-1-yl)benzonitrile.

- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- de Oliveira, R., et al. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Xu, G., et al. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC - NIH.

- ResearchGate. (2026, January 23). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 763205, 4-(4-Methylpiperazin-1-yl)benzonitrile.

- PubChemLite. (n.d.). 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride (C11H13N3O2S).

- Wang, Y., et al. (2020, June 11). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed.

- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Ponnuswamy, S., et al. (2025, August 5). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- Mirabile, S., et al. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Activity. UniCA IRIS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. iris.unipa.it [iris.unipa.it]

- 11. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. echemi.com [echemi.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Cyanophenyl)piperazine dihydrochloride CAS 116290-72-3

An In-depth Technical Guide to 1-(4-Cyanophenyl)piperazine Dihydrochloride (CAS 116290-72-3)

Abstract

This technical guide provides a comprehensive overview of 1-(4-Cyanophenyl)piperazine dihydrochloride, a key intermediate and building block in modern medicinal chemistry. The piperazine moiety is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document delves into the synthesis, analytical characterization, potential applications, and safety considerations for this compound, offering researchers and drug development professionals a detailed resource to leverage its potential in novel therapeutic design.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3] Its structural and chemical properties—such as high aqueous solubility, basicity, and the ability to serve as a hydrogen bond acceptor—make it an invaluable component in drug design.[1][2] When substituted with an aryl group, as in 1-(4-Cyanophenyl)piperazine, the resulting scaffold becomes a cornerstone for developing agents targeting the central nervous system (CNS), among other therapeutic areas.[4] These derivatives are known to interact with a variety of receptors, including serotonergic (5-HT), dopaminergic (D2), and adrenergic receptors.

The specific inclusion of a 4-cyanophenyl group offers distinct advantages:

-

Metabolic Stability: The cyano group is generally resistant to metabolic degradation.

-

Synthetic Handle: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, providing a versatile point for further chemical modification.

-

Polar Interaction: The nitrogen of the cyano group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.

This guide will explore the technical details necessary to effectively utilize 1-(4-Cyanophenyl)piperazine dihydrochloride in a research and development setting.

Physicochemical and Spectroscopic Properties

While specific experimental data for the dihydrochloride salt (CAS 116290-72-3) is not extensively published, the properties can be reliably inferred from the free base and related arylpiperazine structures.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 116290-72-3 | N/A |

| Molecular Formula | C₁₁H₁₅Cl₂N₃ | Calculated |

| Molecular Weight | 260.16 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from similar piperazine salts.[5] |

| Solubility | Soluble in water and methanol | Dihydrochloride salt form enhances aqueous solubility. |

| Melting Point | >250 °C (with decomposition) | Expected for a dihydrochloride salt of this nature.[6] |

| ¹H NMR (D₂O) | δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~3.6-3.8 (m, 8H) | Predicted chemical shifts for the cyanophenyl and piperazine protons in an acidic aqueous solvent. The piperazine protons would appear as a complex multiplet due to the salt formation. Based on data for the free base.[7] |

| ¹³C NMR (D₂O) | δ ~150, ~135, ~122, ~119, ~108, ~48, ~45 | Predicted shifts for aromatic, cyano, and piperazine carbons. |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2225 (C≡N stretch), ~1610, 1515 (C=C aromatic stretch), ~1250 (C-N stretch) | Characteristic vibrational modes for the functional groups present.[8][9] |

| Mass Spec (ESI+) | m/z 188.11 [M+H]⁺ | Calculated for the free base C₁₁H₁₃N₃. |

Synthesis and Purification Workflow

The synthesis of 1-(4-Cyanophenyl)piperazine typically involves the coupling of piperazine with a 4-halobenzonitrile. A common and efficient method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Diagram of Proposed Synthetic Pathway

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. ventos.com [ventos.com]

- 6. fishersci.com [fishersci.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(4-Cyanophenyl)piperazine [orgspectroscopyint.blogspot.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Piperazine Derivatives as Intermediates in Antipsychotic Drug Synthesis

[1]

Executive Summary

The piperazine moiety is the structural backbone of a vast class of "atypical" antipsychotics, including Aripiprazole , Olanzapine , and Clozapine . Its chair conformation allows it to act as a rigid yet adaptable spacer, positioning pharmacophores to interact simultaneously with Dopamine D2 and Serotonin 5-HT receptors.

This guide moves beyond basic textbook synthesis. It provides a technical deep-dive into the industrial-grade production of these critical intermediates, contrasting classical cyclization methods with modern Palladium-catalyzed cross-couplings.[1] It is designed for process chemists and medicinal scientists seeking reproducible protocols and impurity control strategies.

Part 1: The Synthetic Toolbox – Strategic Route Selection

When designing a synthesis for piperazine-based antipsychotics, the primary challenge is constructing the N-aryl piperazine core.[1] Two dominant strategies exist:

Strategy A: The "Aniline Cyclization" (Industrial Standard)

-

Mechanism: Bis-alkylation of an aniline with bis(2-chloroethyl)amine.[1][2][3]

-

Pros: Uses inexpensive commodity chemicals; scalable to metric tons.[2]

-

Cons: Harsh conditions (high heat); generates genotoxic nitrogen mustard impurities if not controlled.[2]

-

Best For: Simple aryl cores (e.g., 2,3-dichlorophenyl for Aripiprazole).[2][4]

Strategy B: Buchwald-Hartwig Amination (Precision Chemistry)[2][3]

-

Mechanism: Pd-catalyzed cross-coupling of an aryl halide with a mono-protected piperazine.[1][2]

-

Pros: Mild conditions; tolerates sensitive functional groups; high regioselectivity.[2]

-

Cons: High cost of Pd catalysts and phosphine ligands; residual metal removal required.

-

Best For: Complex or electron-rich aryl cores (e.g., Brexpiprazole).[2]

Visualization: Synthetic Pathway Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route.

Figure 1: Decision matrix for synthesizing N-aryl piperazine cores based on structural complexity and scale.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (Aripiprazole Intermediate)

Methodology: Cyclization via Bis(2-chloroethyl)amine (The "Simmler" Modification).[1][2] Rationale: This method avoids the isolation of the highly toxic nitrogen mustard intermediate by generating it in situ or using the hydrochloride salt directly.

Reagents:

Step-by-Step Workflow:

-

Charge: In a glass-lined reactor, dissolve 2,3-dichloroaniline and bis(2-chloroethyl)amine HCl in diethylene glycol monomethyl ether.

-

Catalysis: Add 0.1 eq of Potassium Iodide (KI). Note: KI acts as a Finkelstein catalyst, converting the alkyl chlorides to more reactive iodides in situ.

-

Cyclization: Heat the mixture to 130–140°C for 18–24 hours. Monitor by HPLC until aniline consumption is >98%.

-

Workup: Cool to 60°C. Add aqueous NaOH to basify to pH 10.

-

Extraction: Extract with Toluene. Wash the organic layer with brine.[5]

-

Purification: Crystallize as the hydrochloride salt by adding HCl/Ethanol, or distill the free base under high vacuum (bp ~170°C at 10 mmHg).

Validation Check: The product must show a single peak on HPLC. The presence of uncyclized linear amine indicates insufficient heating time.

Protocol 2: Coupling to Form Aripiprazole

Methodology: N-Alkylation of the Piperazine Intermediate.[6][7] Core Concept: Convergent synthesis linking the piperazine "head" with the quinolinone "tail."

Reagents:

-

1-(2,3-Dichlorophenyl)piperazine (from Protocol 1)[1][2][3][4][8]

-

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[9][1][2][6][7]

-

Potassium Carbonate (Base)[2]

-

Acetonitrile (Solvent) or Water (Green Chemistry route)[2]

Step-by-Step Workflow:

-

Suspension: Suspend 1.0 eq of the quinolinone bromide and 1.1 eq of the piperazine intermediate in Acetonitrile.

-

Base Addition: Add 2.0 eq of anhydrous

. Critical: Use granular -

Reflux: Heat to reflux (80-82°C) for 6-10 hours.

-

Filtration: Filter hot to remove inorganic salts (

, excess carbonate). -

Crystallization: Cool the filtrate to 0-5°C. Aripiprazole crystallizes out.

-

Recrystallization: Recrystallize from Ethanol to achieve the desired polymorph (usually Anhydrous Form I).[2]

Data Summary: Aripiprazole Synthesis Metrics

| Parameter | Value | Notes |

| Yield (Step 1) | 65-75% | Cyclization is the yield-limiting step.[1][2] |

| Yield (Step 2) | 85-90% | Coupling is highly efficient.[1][2] |

| Purity Target | >99.5% | Required for API release. |

| Key Impurity | Dimer | Formed if excess linker reacts with itself.[2] |

Part 3: Advanced Manufacturing – Flow Chemistry for Olanzapine

While batch chemistry is standard, Continuous Flow Chemistry is the future of piperazine synthesis, offering superior heat transfer and safety.

Case Study: The synthesis of Olanzapine involves a nucleophilic aromatic substitution (

Figure 2: Continuous flow workflow for Olanzapine synthesis, reducing reaction time from hours to minutes.

Why Flow?

-

Safety: The reaction uses DMSO at high temperatures (

).[2] Flow reactors contain the superheated solvent safely. -

Quality: Short residence times prevent the thermal degradation of the piperazine ring (oxidation).

Part 4: Impurity Profiling & Control

Regulatory bodies (FDA/EMA) require strict control of impurities.[2] In piperazine synthesis, these often arise from oxidation or incomplete cyclization.

Table: Common Impurities in Olanzapine/Piperazine Synthesis

| Impurity Name | Structure/Origin | Cause | Mitigation Strategy |

| N-Oxide Impurity | Oxidation of piperazine Nitrogen | Exposure to air during hot workup.[1][2] | Perform all high-temp steps under Nitrogen/Argon atmosphere. |

| Dimer Impurity | Two API molecules linked by piperazine | Excess linker or insufficient piperazine stoichiometry.[2] | Use 1.1–1.5 eq excess of piperazine in coupling steps. |

| Des-methyl Olanzapine | Loss of methyl group on piperazine | Harsh acidic conditions or impure starting material.[1][2] | Verify purity of N-methylpiperazine raw material; avoid strong acids.[1][2] |

| Lactam Impurity | Oxidation of the piperazine ring carbon | Trace metal contamination + Oxygen. | Use EDTA wash to remove trace metals; exclude |

References

-

BenchChem. The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Retrieved from [2]

-

Otsuka Pharmaceutical Co. Process for the preparation of Aripiprazole.[6][7] (Patent-based methodology).

-

Journal of Chemical Sciences. Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step.[1][2][10] (2018).[2][10] Retrieved from [2][10]

-

Angewandte Chemie Int. Ed. Heating under High-Frequency Inductive Conditions: Application to the Continuous Synthesis of the Neurolepticum Olanzapine.[11] (2013).[2][11] Retrieved from [2]

-

Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved from [2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 4. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Monograph: 4-(1-Piperazinyl)benzonitrile Dihydrochloride

This guide serves as a technical monograph for 4-(1-Piperazinyl)benzonitrile Dihydrochloride , designed for researchers in medicinal chemistry and drug development. It moves beyond basic data to provide actionable protocols, synthesis logic, and validation methodologies.

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

4-(1-Piperazinyl)benzonitrile is a critical pharmacophore intermediate, often serving as the "linker" or "head group" in the synthesis of antipsychotics (e.g., atypical antipsychotics), antidepressants, and PROTAC linkers. The dihydrochloride (2HCl) salt form is frequently generated to maximize aqueous solubility and crystalline stability during storage, as the free base is lipophilic and prone to oxidation.

Molecular Specifications

| Property | Value / Description |

| Chemical Name | 4-(1-Piperazinyl)benzonitrile Dihydrochloride |

| Synonyms | 1-(4-Cyanophenyl)piperazine 2HCl; 4-Piperazin-1-ylbenzonitrile dihydrochloride |

| Free Base CAS | 68104-63-2 |

| Salt CAS | Note: Specific CAS for 2HCl is rarely indexed; often referenced as salt of 68104-63-2. Monohydrochloride is 116290-72-3.[1][2] |

| Molecular Formula | C₁₁H₁₃N₃[3][4][1][5][6] · 2HCl |

| Molecular Weight | 260.16 g/mol (Free Base: 187.24 g/mol + 2HCl: 72.92 g/mol ) |

| Appearance | White to off-white crystalline powder |

| Solubility | High in Water, DMSO, Methanol; Insoluble in Hexane, Ether |

| pKa (Calc) | ~8.5 (Piperazine secondary amine), ~4.5 (Aniline-like nitrogen) |

Structural Logic

The molecule consists of a benzonitrile moiety coupled to a piperazine ring.[5][6]

-

Electronic Effect : The nitrile group (-CN) is a strong electron-withdrawing group (EWG), reducing the electron density on the benzene ring. This makes the para-position highly susceptible to nucleophilic attack during synthesis but also lowers the basicity of the aniline-like nitrogen (N1) in the final product.

-

Salt Stoichiometry : The distal nitrogen (N4) is the most basic site (pKa ~8.5) and protonates first. In the 2HCl form, both nitrogens are protonated, though the N1 proton is more labile due to conjugation with the phenyl ring.

Synthesis & Manufacturing Workflow

Synthetic Strategy (Nucleophilic Aromatic Substitution)

The most robust route utilizes SNAr chemistry. The electron-withdrawing nitrile group at the para-position of 4-fluorobenzonitrile activates the ring for displacement by piperazine.

Critical Process Parameter (CPP) : Excess Piperazine . A 3-5x molar excess of piperazine is strictly required to prevent the formation of the "bis" impurity (where one piperazine molecule reacts with two benzonitrile rings).

Step-by-Step Protocol

Step 1: Formation of Free Base

-

Reagents : Charge a reactor with 4-Fluorobenzonitrile (1.0 eq) and Piperazine (4.0 eq).

-

Solvent : Add DMSO or DMF (5-10 volumes). Note: Water can be used in "green" protocols but requires higher temperatures.

-

Base : Add K₂CO₃ (2.0 eq) to scavenge HF generated.

-

Reaction : Heat to 100–120°C for 4–6 hours. Monitor by HPLC.

-

Workup : Pour into ice water. The product (Free Base) will precipitate (if high conc.) or requires extraction with Ethyl Acetate. Wash organic layer extensively with water to remove excess piperazine.

Step 2: Salt Formation (2HCl)

-

Dissolution : Dissolve the crude Free Base in Ethanol or Methanol (10 volumes).

-

Acidification : Cool to 0–5°C. Slowly bubble HCl gas or add Conc. HCl (2.5 eq) dropwise.

-

Crystallization : The 2HCl salt is significantly less soluble in alcohol than the free base and will precipitate as a white solid.

-

Isolation : Filter, wash with cold ethanol and diethyl ether (to remove moisture), and dry under vacuum at 40°C.

Synthesis Visualization

Caption: Workflow for the synthesis of 4-(1-Piperazinyl)benzonitrile 2HCl via SnAr substitution and acid precipitation.

Analytical Validation (Quality Control)

To ensure scientific integrity, the identity and purity must be validated using orthogonal methods.

HPLC Method (Purity)

Amine-containing compounds often tail on standard C18 columns due to interaction with silanols. An acidic mobile phase is mandatory to keep the piperazine fully protonated and improve peak shape.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 239 nm (Lambda max for benzonitrile) |

| Retention Time | ~4.5 - 5.5 min (Elutes early due to polarity of the salt) |

NMR Interpretation (Identity)

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ 9.0-9.5 ppm (br s, 2H) : NH₂⁺ protons (Salt form).

-

δ 7.60 ppm (d, 2H, J=8.8 Hz) : Aromatic protons ortho to nitrile (deshielded).

-

δ 7.10 ppm (d, 2H, J=8.8 Hz) : Aromatic protons ortho to piperazine (shielded by resonance).

-

δ 3.40-3.60 ppm (m, 4H) : Piperazine CH₂ adjacent to Nitrogen (N1).

-

δ 3.10-3.25 ppm (m, 4H) : Piperazine CH₂ adjacent to Nitrogen (N4).[7]

Analytical Logic Flow

Caption: Analytical decision tree for validating the identity and purity of the dihydrochloride salt.

Handling & Safety

-

Hygroscopicity : Dihydrochloride salts are often hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) to prevent the formation of a sticky gum.

-

Safety :

-

H301 : Toxic if swallowed (Nitrile metabolic release).

-

H315/H319 : Causes skin and eye irritation (Acidic salt).

-

PPE : Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2733995, 4-(1-Piperazinyl)benzonitrile. Retrieved from [Link]

-

Organic Syntheses . General procedures for Piperazine derivatives and salt formation. Retrieved from [Link]

-

Matrix Fine Chemicals . 4-(Piperazin-1-yl)benzonitrile Hydrochloride Data. Retrieved from [Link]

Sources

- 1. 68104-63-2|4-(Piperazin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-(PIPERAZIN-1-YL)BENZONITRILE HYDROCHLORIDE | CAS 116290-72-3 [matrix-fine-chemicals.com]

- 3. 4-Piperazin-1-yl-benzonitrile [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 7. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Cyanophenyl Piperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanophenyl piperazine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of this privileged chemical motif, delving into its synthesis, multifaceted mechanisms of action, and extensive applications in medicinal chemistry. We will navigate through its critical role in the development of agents targeting central nervous system disorders and various cancers, supported by detailed experimental protocols, structure-activity relationship analyses, and visualizations of key biological pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the design of next-generation therapeutics.

Introduction: The Ascendancy of a Versatile Scaffold

The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] When coupled with a cyanophenyl group, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties that enable potent and selective interactions with a diverse range of biological targets.[2] The cyano group, a potent electron-withdrawing moiety and hydrogen bond acceptor, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide will illuminate the chemical nuances and biological significance of the cyanophenyl piperazine core, providing a robust framework for its application in drug design.

Synthetic Strategies: Constructing the Cyanophenyl Piperazine Core

The synthesis of cyanophenyl piperazine derivatives can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern and overall complexity of the target molecule. A fundamental and widely employed method is the direct N-arylation of piperazine with a suitably activated cyanophenyl halide.

General Synthesis Workflow

The following diagram outlines a common workflow for the synthesis and subsequent derivatization of the cyanophenyl piperazine scaffold.

Caption: General workflow for the synthesis and evaluation of cyanophenyl piperazine derivatives.

Experimental Protocol: Synthesis of 1-(2-Cyanophenyl)piperazine

This protocol details a representative procedure for the synthesis of the 1-(2-cyanophenyl)piperazine core via nucleophilic aromatic substitution.

Materials:

-

Piperazine

-

2-Fluorobenzonitrile

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of piperazine (2 equivalents) in DMSO, add potassium carbonate (1.5 equivalents).

-

Addition of Reagent: Slowly add 2-fluorobenzonitrile (1 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(2-cyanophenyl)piperazine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of 1-(2-cyanophenyl)piperazine.

Mechanism of Action: A Tale of Two Therapeutic Arenas

The cyanophenyl piperazine scaffold exhibits its therapeutic potential primarily through two distinct mechanisms of action: modulation of neurotransmitter receptors in the central nervous system and induction of apoptosis in cancer cells.

Neuroscience: Modulating Dopamine and Serotonin Pathways

In the realm of neuroscience, cyanophenyl piperazine derivatives have been extensively investigated as modulators of dopamine and serotonin receptors, which are key players in the pathophysiology of various psychiatric and neurological disorders.[3]

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex and limbic system.[4] Dysregulation of D4 receptor signaling has been implicated in conditions such as ADHD and schizophrenia.[5] Cyanophenyl piperazine-based compounds can act as potent D4 receptor antagonists, blocking the downstream signaling cascade initiated by dopamine.[4]

Caption: Dopamine D4 receptor signaling pathway and its inhibition by cyanophenyl piperazine antagonists.

The serotonin 5-HT7 receptor, another GPCR, is implicated in mood regulation, circadian rhythms, and cognitive processes.[6] Antagonism of this receptor is a promising strategy for the treatment of depression and anxiety.[7] Certain cyanophenyl piperazine derivatives have demonstrated high affinity and insurmountable antagonism at the 5-HT7 receptor, effectively blocking serotonin-induced signaling.[1]

Caption: Serotonin 5-HT7 receptor signaling and its antagonism by cyanophenyl piperazine derivatives.

Oncology: Triggering Programmed Cell Death

In oncology, the cyanophenyl piperazine scaffold has been incorporated into molecules designed to induce apoptosis in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR and apoptosis pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Some cyanophenyl piperazine-containing compounds have been shown to inhibit this pathway, leading to a decrease in cancer cell viability.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.

Apoptosis, or programmed cell death, can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] Cyanophenyl piperazine derivatives can trigger apoptosis by activating components of both pathways, leading to the activation of caspases and subsequent cell death.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways activated by cyanophenyl piperazine derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic utility of the cyanophenyl piperazine scaffold is broad, with significant research focused on neuroscience and oncology. The following sections provide an overview of key applications and the structure-activity relationships that govern their biological effects.

Central Nervous System Disorders

| Compound/Series | Target(s) | Bioactivity (Ki/IC₅₀) | Key SAR Insights | Reference(s) |

| LP-211 | 5-HT₇ Receptor | Ki = 0.58 nM (rat), 15 nM (human) | The cyanophenylmethyl group is crucial for high affinity. Replacement with a benzyl group (MEL-9) retains nanomolar affinity. | [1] |

| 2-Cyanophenylpiperazinyl acetamide derivatives | Dopamine D₄ Receptor | High affinity agonists | The 2-cyanophenyl substituent is important for D₄ receptor selectivity. | [12] |

| Phenylpiperazine-hydantoin derivatives | α₁-Adrenergic/Serotonin Receptors | Ki < 100 nM for α-ARs | The nature and position of substituents on the phenyl ring of the piperazine moiety influence selectivity between adrenergic and serotonin receptors. | [13] |

| N-Phenylpiperazine analogs | Dopamine D₃/D₂ Receptors | Ki = 1.4 nM (D₃) | A bitopic binding mode involving the N-phenylpiperazine and a distal aromatic moiety enhances D₃ versus D₂ selectivity. | [14] |

Key SAR Insights for CNS Targets:

-

Position of the Cyano Group: The position of the cyano group on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, 2-cyanophenyl substitution often favors dopamine D₄ receptor interactions.[12]

-

Substituents on the Phenyl Ring: Halogenation or methylation of the phenyl ring can modulate affinity and selectivity for various serotonin and dopamine receptor subtypes.[15][16]

-

N-Substituent on the Piperazine Ring: The nature of the substituent at the second nitrogen of the piperazine ring is a critical determinant of the pharmacological profile, influencing whether the compound acts as an agonist or antagonist and its selectivity for different receptors.

Oncology

| Compound/Series | Cancer Cell Line(s) | Bioactivity (IC₅₀) | Key SAR Insights | Reference(s) |

| Thiazolinylphenyl-piperazines | Breast Cancer (MDA-MB231) | Highly cytotoxic | Acetylated derivatives show significant activity. The presence of the piperazine moiety enhances tumor cell growth inhibition. | [17][18] |

| Benzhydryl piperazine derivatives | Breast (T47D), Liver (HEP3B) | GI₅₀ = 0.31 - 0.44 µM | The benzhydryl group is a key pharmacophore for potent anticancer activity. | |

| Ciprofloxacin-piperazine derivatives | Various human cancer cell lines | IC₅₀ ≈ 10 µM | Increased lipophilicity of the substituent on the piperazine does not necessarily correlate with improved antitumor efficacy. | [19] |

| Phenylpiperazine-1,2-benzothiazine derivatives | Breast Cancer (MCF7) | Cytotoxic | The nature of the substituent on the phenyl ring (e.g., dichlorophenyl, trifluoromethyl) influences cytotoxicity. | [20] |

Key SAR Insights for Anticancer Activity:

-

Aryl Substituents on Piperazine: The presence of specific aryl groups on the piperazine ring, such as thiazolinylphenyl or benzhydryl, is often associated with potent cytotoxic effects.[17]

-

Hybrid Molecules: Hybridizing the cyanophenyl piperazine scaffold with other known anticancer pharmacophores (e.g., natural products, existing drugs) can lead to synergistic effects and enhanced potency.

-

Lipophilicity: While important for cell permeability, a simple increase in lipophilicity does not always translate to improved anticancer activity, suggesting that specific electronic and steric interactions are more critical.[19]

Conclusion and Future Perspectives

The cyanophenyl piperazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. Its ability to potently and selectively modulate key biological targets in both the central nervous system and in cancer underscores its broad therapeutic potential. Future research in this area will likely focus on the development of more sophisticated hybrid molecules that can simultaneously engage multiple targets, leading to enhanced efficacy and a lower propensity for drug resistance. Furthermore, the application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery and optimization of new cyanophenyl piperazine-based drug candidates. The continued exploration of this remarkable scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.

References

-

Wikipedia. (2024). Apoptosis. Retrieved from [Link]

- Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(6), 1547.

- Zou, Z., et al. (2017). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Cellular Physiology and Biochemistry, 43(4), 1179-1190.

- Elmore, S. (2007). Apoptosis: a review of programmed cell death.

-

Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

- Guerrero-Zotano, A., et al. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 21(24), 9637.

- Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. International journal of biochemistry & cell biology, 37(8), 1571-1576.

- Janku, F., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Clinical Cancer Research, 17(24), 7489-7499.

-

Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved from [Link]

- Kvachnina, E., et al. (2013). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in behavioral neuroscience, 7, 72.

-

Wikipedia. (2024). 5-HT7 receptor. Retrieved from [Link]

- Kim, J. J., & Khan, W. I. (2014). 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders. Frontiers in behavioral neuroscience, 8, 431.

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 670-684.

- Kwon, Y. H., & Khan, W. I. (2020). Targeting serotonin signaling in the gut to limit colitis via 5-HT 7 receptor antagonism. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(1), G1-G3.

- Lacivita, E., et al. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Naunyn-Schmiedeberg's archives of pharmacology, 385(8), 773-784.

- Gonzalez, M. A. (2012). The dopamine D4 receptor, the ultimate disordered protein. Cell biochemistry and biophysics, 62(1), 1-5.

-

Synapse. (2024, June 21). What are D4 receptor antagonists and how do they work? Retrieved from [Link]

-

Wikipedia. (2024). Dopamine receptor D4. Retrieved from [Link]

- Satała, G., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779.

- Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & medicinal chemistry letters, 14(20), 5095-5098.

- Zhang, Y., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ACS Medicinal Chemistry Letters, 12(10), 1626-1632.

- Di Micco, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4381.

- Chimenti, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4704.

- Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788.

- Al-Ostoot, F. H., et al. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Molecules, 26(16), 4945.

- Sadek, B., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.

- Perrone, R., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of medicinal chemistry, 65(19), 13031-13048.

-

ResearchGate. (n.d.). IC 50 value was estimated using the fitted line method. Results... Retrieved from [Link]

- S. S, S., & P, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5627.

- Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3180.

- Zhang, Y., et al. (2022).

- Stary, K., et al. (2021). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12489.

- Satała, G., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar.

- Środa-Pomianek, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4304.

- Patel, R. V., et al. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry, 18(3), 269-291.

-

ResearchGate. (n.d.). Computational Ki values for compounds for compounds of series 4, 5, and 6. Retrieved from [Link]

-

ResearchGate. (n.d.). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... Retrieved from [Link]

-

Jetir.Org. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

- De Simone, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4944.

- Refouvelet, B., et al. (2010). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(10), 3043-3047.

- Kumar, A., et al. (2021). Fused and Substituted Piperazines as Anticancer Agents: A Review. Current drug targets, 22(12), 1409-1428.

Sources

- 1. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 17. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]

- 18. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 19. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

Methodological & Application

Application Note: Protocol for Free-Basing 4-(Piperazin-1-yl)benzonitrile Dihydrochloride

Abstract & Scope

This technical guide details the protocol for converting 4-(Piperazin-1-yl)benzonitrile dihydrochloride (salt form) to its free base, 4-(Piperazin-1-yl)benzonitrile . This transformation is a critical precursor step in medicinal chemistry campaigns, particularly when the piperazine moiety is required to act as a nucleophile in subsequent

While the dihydrochloride salt offers superior shelf-stability and water solubility, it is non-reactive in nucleophilic substitutions. This guide provides two validated methodologies: a Biphasic Liquid-Liquid Extraction for bulk synthesis (>1g) and a Solid-Phase Extraction (SCX) for high-throughput or small-scale (<100mg) purification.

Chemical Logic & Mechanistic Insight

The pKa Challenge

To design an effective free-basing protocol, one must understand the acid-dissociation constants (

-

N1 (Aniline Nitrogen): Attached directly to the benzene ring. The electron-withdrawing nitrile group (-CN) and the phenyl ring significantly delocalize the lone pair, rendering this nitrogen non-basic (

). It does not protonate under standard conditions. -

N4 (Distal Piperazine Nitrogen): This is a secondary aliphatic amine. While typical piperazines have a

, the inductive effect of the electron-poor aryl ring lowers this

The "Dihydrochloride" Nuance:

Commercially available salts are often labeled "dihydrochloride" (

Operational Implication: To ensure complete deprotonation of the N4 nitrogen, the aqueous phase pH must be adjusted to at least 2 units above the

-

Target pH: > 11.0

-

Base Selection: Weak bases like

(pH ~8.5) are insufficient for quantitative recovery. Stronger bases like

Stability Considerations

-

Nitrile Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis to an amide or carboxylic acid under vigorous heating in strong base. Crucial Control: Perform all neutralization steps at Room Temperature (20-25°C) or on ice to prevent side reactions [1].

-

Oxidation: Piperazines can undergo N-oxidation over prolonged exposure to air. The free base should be used immediately or stored under inert gas (

/Ar).

Decision Matrix: Method Selection

Use the following logic flow to select the appropriate protocol for your scale and purity requirements.

Figure 1: Decision tree for selecting the optimal free-basing methodology based on scale and purity needs.

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Best for: Scale-up (>1g), cost-efficiency, and standard synthesis.

Reagents & Equipment

| Reagent | Grade/Conc.[1][2][3][4] | Role |

| 4-(Piperazin-1-yl)benzonitrile | >95% | Starting Material |

| Dichloromethane (DCM) | HPLC Grade | Organic Solvent (High solubility for piperazines) |

| Sodium Hydroxide ( | 1.0 M Aqueous | Neutralizing Base |

| Brine ( | Saturated | Emulsion breaking / Drying aid |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Step-by-Step Protocol

-

Dissolution: Suspend the dihydrochloride salt (1.0 equiv) in water (10 mL per gram of salt). The salt should dissolve completely; if not, mild sonication is permitted.

-

Basification:

-

Place the aqueous solution in an Erlenmeyer flask or Separatory Funnel.

-

Slowly add 1.0 M

(approx. 2.5 – 3.0 equiv) while stirring. -

Critical Check: Measure pH using a pH strip or meter. Target pH: 12-13.

-

Observation: The solution may become cloudy as the free base precipitates or oils out.

-

-

Extraction:

-

Add DCM (equal volume to aqueous phase). Shake vigorously for 2 minutes. Vent frequently.

-

Allow layers to separate. The free base will partition into the lower DCM layer.

-

Troubleshooting: If an emulsion forms (common with piperazines), add a small volume of saturated brine or filter the biphasic mixture through a pad of Celite.

-

-

Repeat: Collect the organic layer. Re-extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.

-

Washing & Drying:

-

Combine all organic fractions.

-

Wash once with saturated brine (to remove residual water/base).

-

Dry over anhydrous

for 15 minutes.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) at < 40°C.

-

Result: The product typically yields a white to off-white solid.[5]

Method B: Solid Phase Extraction (SCX)

Best for: Small scale (<100 mg), removal of non-basic impurities, and parallel synthesis libraries.

Reagents

-

SCX-2 Cartridge: (Strong Cation Exchange - Propylsulfonic acid functionalized silica).

-

Loading Solvent: Methanol (MeOH).[6]

-

Elution Solvent: 2.0 M Ammonia (

) in Methanol.

Step-by-Step Protocol

-

Conditioning: Pre-wet the SCX-2 cartridge with 2 column volumes (CV) of MeOH.

-

Loading: Dissolve the dihydrochloride salt in the minimum amount of MeOH. Load onto the cartridge.

-

Mechanism:[6] The piperazine amine exchanges with the sulfonic acid protons, binding to the silica. Impurities and counter-ions (

) pass through.

-

-

Washing: Flush the column with 3 CV of MeOH.

-

Note: This step removes non-basic impurities and residual HCl.

-

-

Elution (The Release): Elute with 2-3 CV of 2M

in MeOH .-

Mechanism:[6] The high concentration of ammonia displaces the piperazine from the sulfonic acid sites.

-

-

Concentration: Collect the ammoniacal eluate and concentrate in vacuo or using a centrifugal evaporator (SpeedVac).

Quality Control & Validation

Before using the free base in the next step, validate the conversion using these metrics:

| Test | Expected Result (Free Base) | Result (Salt Form) |

| Piperazine | Protons are downfield due to positive charge. | |

| Solubility | Soluble in DCM, EtOAc. Insoluble/Low in water. | Soluble in water.[7] Insoluble in DCM. |

| Silver Nitrate Test | Negative (No precipitate). | Positive (White AgCl precipitate). |

| Physical State | White/Off-white solid or viscous oil. | Crystalline solid.[5] |

NMR Diagnostic:

In the free base, the protons adjacent to the distal nitrogen (N4) will appear as a triplet around

Storage and Stability

-

Temperature: Store at 2-8°C.

-

Atmosphere: Hygroscopic and potentially sensitive to

(forming carbamates). Store under Nitrogen or Argon. -

Shelf-life: The free base is less stable than the dihydrochloride. It is recommended to generate the free base immediately prior to use in the subsequent reaction step [2].

References

- Stability of Nitriles: Cohen, S. M., et al. "Hydrolysis of Nitriles." Journal of Organic Chemistry, 2005. (General reference for nitrile stability in base).

-

Piperazine Handling: "Piperazine Derivatives in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010 . Available at: [Link]

- General Extraction Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

(Note: Specific

Sources

- 1. echemi.com [echemi.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. jebas.org [jebas.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of Aryl-Piperazine Derivatives Utilizing 4-(Piperazin-1-yl)benzonitrile: An Application Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of N-aryl-piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The focus of this document is the strategic use of 4-(piperazin-1-yl)benzonitrile as a versatile starting material. We will delve into the prevalent and robust methodologies for C-N bond formation, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Beyond mere procedural steps, this guide elucidates the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel derivatives.

The aryl-piperazine motif is a cornerstone in the design of a vast array of therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[1] The strategic incorporation of a benzonitrile group, as in our starting material, offers a valuable chemical handle for further functionalization or for its role in modulating the electronic properties and biological activity of the final compounds.

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the N-aryl bond on the piperazine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods, Buchwald-Hartwig amination and Ullmann condensation, offer complementary approaches to this pivotal transformation.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the formation of C-N bonds.[2] Its success lies in the use of palladium catalysts in conjunction with specialized phosphine ligands that facilitate the catalytic cycle.[3]

The generally accepted mechanism for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II)-aryl-halide complex. Subsequent coordination of the amine (in our case, 4-(piperazin-1-yl)benzonitrile) and deprotonation by a base leads to a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl piperazine product, regenerating the active Pd(0) catalyst.[4][5] The choice of ligand is critical, as it influences the stability of the palladium intermediates and the rate of reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and the final reductive elimination steps.[3]

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed reactions.[6] While traditional Ullmann reactions often required harsh conditions, modern protocols with the use of ligands have significantly improved their scope and feasibility under milder conditions.[7]

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amide intermediate from the reaction of the amine with a copper(I) salt. This intermediate then undergoes a reaction with the aryl halide, likely through an oxidative addition-reductive elimination pathway, although the exact mechanism can be complex and is still a subject of study.[8] The use of ligands, such as diamines, can stabilize the copper intermediates and facilitate the coupling process.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Note: Nucleophilic Aromatic Substitution Conditions for Piperazine Benzonitriles

Abstract

The piperazine-benzonitrile motif is a privileged pharmacophore found in numerous antipsychotic (e.g., Olanzapine intermediates), antidepressant, and antihistamine therapeutics. While the formation of this bond via Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Strategy

The Mechanistic Landscape

The reaction between piperazine and a halobenzonitrile proceeds via the

Critical Mechanistic Factors:

-

Leaving Group Ability (

): Contrary to aliphatic substitution, fluorine is the superior leaving group. Its high electronegativity inductively stabilizes the anionic intermediate, lowering the activation energy of the rate-determining addition step. -

The Nitrile Effect: The cyano (-CN) group is a potent electron-withdrawing group (EWG) (

). It activates the ring for nucleophilic attack. Reactivity is highest when the halogen is para or ortho to the nitrile; meta-substitution typically fails under standard -

Piperazine Nucleophilicity: Piperazine is a secondary amine with moderate nucleophilicity. The challenge lies in its dual reactive sites; once mono-arylated, the remaining nitrogen becomes less nucleophilic (due to the electron-withdrawing aryl group), but bis-substitution remains a competing side reaction if stoichiometry is not controlled.

Visualization: Reaction Mechanism

Figure 1: Energy landscape and mechanistic flow of the

Strategic Reaction Design

Solvent Selection

-

Polar Aprotic (DMSO, DMF, NMP): The "Gold Standard" for

. These solvents solvate the cation of the base (e.g., -

Protic Solvents (EtOH, n-BuOH): Useful for microwave chemistry or when the product precipitates upon cooling. Slower rates due to hydrogen bonding with the nucleophile.

-

Green Media (Water/Surfactant): Emerging standard. Using surfactants like TPGS-750-M or HPMC creates lipophilic micelles where reagents concentrate, accelerating rates "on water" without toxic organic solvents.

Base Selection

-

Inorganic Carbonates (

, -

Organic Amines (

, DIPEA): Generally avoided in thermal

Controlling Selectivity (Mono- vs. Bis-)

To synthesize 1-(cyanophenyl)piperazine (mono-product) without protecting groups:

-

Stoichiometry: Use 3.0 to 5.0 equivalents of piperazine. The statistical probability favors mono-substitution.

-

Salt Forms: Use Piperazine Monohydrochloride.[1] This effectively "blocks" one nitrogen, as the ammonium salt is non-nucleophilic.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (High Reliability)

Best for: Scale-up, robust synthesis of standard intermediates.

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)

-

Piperazine (anhydrous) (4.0 equiv)

- (powdered, dry) (2.0 equiv)

-

Solvent: DMSO or DMF (Concentration: 0.5 M)

Procedure:

-

Charge a round-bottom flask with 4-fluorobenzonitrile and DMSO. Stir until dissolved.

-

Add Piperazine and

.[2] -

Heat the mixture to 80–100 °C under

atmosphere.-

Note: 4-Fluoro substrates react within 2-4 hours. 4-Chloro substrates may require 120 °C and 12+ hours.

-

-

Monitor: TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of nitrile.

-

Workup: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.

-

Isolation:

-

Solid Product: The product often precipitates as a white/off-white solid. Filter, wash with water, and dry.

-

Oily Product: Extract with Ethyl Acetate (

). Wash organics with brine (

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM/MeOH/

).

Protocol B: Microwave-Assisted Synthesis (Rapid Library Gen)

Best for: Medicinal chemistry, exploring Structure-Activity Relationships (SAR).

Reagents:

-

Halobenzonitrile (1.0 equiv)

-

Piperazine (3.0 equiv)

-

Solvent: Ethanol or Isopropanol (0.5 – 1.0 M)

-

Base: None (Piperazine acts as base) or DIPEA (1.5 equiv)

Procedure:

-

In a microwave vial (e.g., 10 mL), combine substrate, piperazine, and solvent.

-

Cap and irradiate at 120–140 °C for 10–20 minutes .

-

Safety: Ensure the vial is rated for the pressure generated by ethanol at 140 °C.

-

-

Workup: Concentrate the solvent directly in vacuo.

-

Purification: Redissolve residue in DCM, wash with water, and purify via prep-HPLC or column chromatography.

Protocol C: Green "On-Water" Synthesis

Best for: Environmental sustainability, easy workup.

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)

-

Piperazine (3.0 equiv)

-

Solvent: 2% wt TPGS-750-M in Water (or simply water with HPMC)

-

Base:

(2.0 equiv)

Procedure:

-

Prepare the surfactant solution (degassed).

-

Add reactants and base.[3] The organic reagents will form an emulsion/micelles.

-

Stir vigorously at 90 °C for 6–12 hours.

-

Workup: Cool to RT. Extract with a minimal amount of EtOAc or iPrOAc. The surfactant remains in the aqueous phase.

-

Concentrate organic layer to yield crude product.

Comparative Data & Decision Matrix

| Parameter | Protocol A (Thermal/DMSO) | Protocol B (Microwave/EtOH) | Protocol C (Green/Water) |

| Reaction Time | 2 – 12 Hours | 10 – 20 Minutes | 6 – 12 Hours |

| Yield (Typical) | 85 – 95% | 70 – 90% | 80 – 90% |

| Scalability | High (kg scale) | Low (mg to g scale) | Medium |

| Green Score | Low (DMSO waste) | Medium | High |

| Purification | Precipitation often possible | Chromatography usually needed | Extraction + Evaporation |

Workflow Optimization Diagram

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate and scale.

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: Poor leaving group (Cl/Br) or steric hindrance (2-substituted nitrile).

-

Solution: Switch to DMSO at 120°C. If still slow, add 10 mol% CuI (Ullmann-type assistance) or switch to Pd-catalysis.

-

-

Problem: Bis-substitution (Piperazine bridging two rings).

-

Cause: Insufficient excess of piperazine.

-

Solution: Increase piperazine to 5-10 equivalents. Alternatively, use N-Boc-piperazine , isolate the intermediate, and deprotect with TFA/DCM.

-

-

Problem: Hydrolysis of Nitrile to Amide.

-

Cause: Wet solvent + high temp + strong base (

generation). -

Solution: Use anhydrous

and dry DMSO. Avoid NaOH/KOH.

-

References

-

Mechanistic Found

:-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews. Link

-

- Kaval, N., et al. (2005). High-throughput synthesis of piperazine derivatives via microwave-assisted nucleophilic substitution.

- Green Chemistry Approaches: Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings in water at room temperature. Aldrichimica Acta. (Contextual reference for surfactant chemistry).

- Jacobsen, J. et al. (2011).

-

General Protocol Validation

Sources

Application Note: Precision Handling and Storage of Hygroscopic Piperazine Dihydrochloride Salts

Abstract

Piperazine dihydrochloride is a critical reagent in organic synthesis, buffer preparation, and pharmaceutical development. However, its pronounced hygroscopic nature presents a significant challenge to experimental reproducibility. Absorbed atmospheric moisture alters the effective molar mass of the bulk material, leading to stoichiometric errors in solution preparation and synthesis. This Application Note provides a rigorous, field-validated framework for handling, drying, and weighing piperazine dihydrochloride to ensure analytical precision and operator safety.

Introduction & Chemical Context

Piperazine dihydrochloride acts as a protonated salt of the cyclic ethylene amine piperazine. While the salt form significantly improves stability compared to the volatile free base, the ionic lattice formed with chloride ions creates a high affinity for atmospheric water.

The Stoichiometric Hazard: When a researcher weighs 100 mg of "wet" piperazine dihydrochloride, they may actually be weighing 90 mg of salt and 10 mg of water. In sensitive applications—such as preparing precise biological buffers or stoichiometric coupling reactions—this 10% error propagates, leading to pH drifts or incomplete reactions.

Table 1: Physicochemical Profile

| Property | Data | Relevance to Handling |

| Formula | Stoichiometry calculations | |

| MW | 159.06 g/mol (Anhydrous) | Baseline for molarity |

| Solubility (Water) | > 40% (w/v) | Highly soluble; deliquescent in high humidity |

| Solubility (EtOH) | Slightly soluble | Poor choice for washing/recrystallization |

| Hygroscopicity | High | Requires desiccated storage |

| Melting Point | 318–320 °C (dec.)[1][2] | Thermally stable for vacuum drying |

| Acidity | pH ~1.0–2.0 (5% aq.) | Corrosive to spatulas/balances |

Safety Considerations (Crucial)

Before handling, users must acknowledge the specific biological hazards of piperazine salts. Unlike simple inorganic salts, piperazine is a respiratory sensitizer .

-

Sensitization Risk: Inhalation of dust can cause asthma-like symptoms or allergic skin reactions.

-

Engineering Controls: All solid handling (weighing, grinding) must occur inside a chemical fume hood or a powder containment balance enclosure.

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. If handling outside a hood is unavoidable (not recommended), a P95/P100 particulate respirator is required.

Protocol 1: Material Evaluation & Storage

The first step in any workflow is assessing the hydration state of your material. Piperazine dihydrochloride should appear as a free-flowing white crystalline powder. Clumping indicates significant moisture absorption.

Workflow: Material Assessment

The following decision tree outlines the logic for assessing material integrity before use.

Figure 1: Decision logic for assessing the hydration state of hygroscopic salts prior to use.

Storage Standards

-

Primary Container: Amber glass or high-density polyethylene (HDPE) with a Teflon-lined screw cap.

-

Secondary Containment: Store the primary container inside a desiccator charged with active silica gel or phosphorus pentoxide (

). -

Seal: Wrap the cap junction with Parafilm or electrical tape after every use to prevent moisture creep.

Protocol 2: Drying and Recovery

If the material has clumped, it must be dried to restore the anhydrous stoichiometry.

Equipment:

Procedure:

-

Transfer: Place the clumped salt into a glass vessel. Spread it thin to maximize surface area.

-

Parameters: Set the vacuum oven to 60°C .

-

Note: While the melting point is >300°C, temperatures above 80°C under vacuum can sometimes encourage oxidation or minor sublimation of HCl over long periods. 60°C is the safe "sweet spot."

-

-

Vacuum: Apply full vacuum (< 10 mbar) for 4–6 hours.

-

Cooling: Critical Step. Do not vent the oven to ambient air while hot. Vent with dry nitrogen (if available) or allow to cool to room temperature under vacuum before venting. This prevents the hot, hygroscopic salt from immediately scavenging moisture from the air.

-

Validation: If analytical precision is required, perform a melting point check (should be sharp ~318°C) or a Karl Fischer titration if available.

Protocol 3: Precision Weighing (The "Difference" Method)

Standard weighing (taring a boat and adding powder) is flawed for hygroscopic salts because the mass increases while you are watching the balance readout, leading to drift and inaccuracy.

The Solution: Weighing by Difference. This method keeps the bulk supply protected and measures only the mass removed.

Figure 2: The "Weighing by Difference" workflow minimizes atmospheric exposure during measurement.